2-Deoxypseudouridine

DNA Repair Enzyme Inhibition Substrate Analog

Standard deoxyuridine is rapidly cleaved by UDG during structural studies. 2-Deoxypseudouridine's C-glycosidic bond confers complete UDG resistance. • Non-hydrolyzable: enables homogeneous UDG:DNA complexes for crystallography & cryo-EM • Phosphoramidite-compatible: integrates into automated DNA synthesis without extra protection • Forms stable C:pseudoU-A triplets for TFO-mediated gene targeting ≥98% purity, -20°C storage. Preferred for DNA repair probe synthesis & core facility workflows.

Molecular Formula C9H12N2O5
Molecular Weight 228.20 g/mol
Cat. No. B13027683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxypseudouridine
Molecular FormulaC9H12N2O5
Molecular Weight228.20 g/mol
Structural Identifiers
SMILESC1C(C(OC1C2=CNC(=O)NC2=O)CO)O
InChIInChI=1S/C9H12N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h2,5-7,12-13H,1,3H2,(H2,10,11,14,15)/t5-,6-,7+/m0/s1
InChIKeyASOJEESZSWWNQK-LYFYHCNISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Deoxypseudouridine: C-Nucleoside DNA Analog


2-Deoxypseudouridine is a synthetic C-nucleoside analog of deoxyuridine, distinguished by a carbon-carbon bond linking the uracil base to the 2'-deoxyribose sugar, replacing the canonical nitrogen-carbon glycosidic bond [1]. This structural modification confers resistance to enzymatic cleavage by uracil-DNA glycosylase (UDG), establishes the compound as a non-hydrolyzable substrate analog for DNA repair enzyme studies [2], and enables the formation of stable C:pseudoU-A base triplets for triplex-forming oligonucleotide applications, in contrast to natural deoxyuridine [3].

Non-hydrolyzable substrate analog for UDG-DNA binding and conformational trapping studies
Forms stable C:pseudoU-A triplets for triplex-forming oligonucleotide research
Acid-stable C-glycosidic bond supports harsher derivatization and purification workflows

Why 2-Deoxypseudouridine Is Irreplaceable


The functional utility of 2-deoxypseudouridine is derived from its unique C-glycosidic bond, which is chemically distinct from the N-glycosidic bond found in standard deoxyuridine [1]. This bond is refractory to the hydrolytic mechanism of uracil-DNA glycosylases, an activity that deoxyuridine, as a natural substrate, cannot replicate [2]. Conversely, while pseudouridine shares the C-glycosidic bond, it is a ribonucleoside that cannot be directly incorporated into standard DNA oligonucleotides via solid-phase phosphoramidite chemistry without additional 2'-hydroxyl protection, making 2-deoxypseudouridine the only compatible monomer of its class for automated DNA synthesis and subsequent DNA-protein interaction studies [1].

2'-Deoxyuridine substitution

Standard deoxyuridine is rapidly excised by UDG, preventing stable enzyme-DNA complex studies. Its N-glycosidic bond does not confer the UDG resistance required for repair kinetics assays.

Pseudouridine substitution

Although pseudouridine shares the C-glycosidic bond, its ribose sugar demands 2'-OH protection for solid-phase DNA synthesis. Without additional chemistry, it is incompatible with automated oligonucleotide production workflows.

Key Evidence for 2-Deoxypseudouridine


UDG Hydrolysis Resistance

Oligodeoxyribonucleotides (ODNs) containing 2-deoxypseudouridine inhibited the uracil-DNA glycosylase (UDG) reaction, whereas ODNs comprising the natural substrate 2'-deoxyuridine were completely hydrolyzed under the same conditions [1]. The C-C glycosidic bond in 2-deoxypseudouridine prevents the formation of the oxocarbenium ion transition state required for enzymatic base excision, a resistance mechanism that the N-glycosidic bond of 2'-deoxyuridine does not possess [1].

UDG Resistance
Head-to-head
No detectable cleavage vs. dU: Complete hydrolysis
Enables non-hydrolyzable UDG probe design
In vitro UDG assay, E. coli UDG; gel analysis
DNA Repair Enzyme Inhibition Substrate Analog

Triplex Stabilization via C:pseudoU-A Triplets

2'-Deoxypseudouridine forms stable C:pseudoU-A base triplets in DNA triplex structures, whereas native 2'-deoxyuridine (dU) and other analogs like 2-aminopurine fail to form stable triplex interactions [1]. This capacity makes 2-deoxypseudouridine a functional component in triplex-forming oligonucleotides (TFOs) used for sequence-specific gene targeting.

Triplex Stabilization
Supporting evidence
Stable C:pseudoU-A triplets vs. dU & 2-AP: no stable triplex
Supports triplex-forming oligonucleotide research
Class-level observation; Glen Research data
Triplex DNA Oligonucleotide Therapeutics Antigene Strategy

Acid-Stable C-Glycosidic Bond

The C-glycosidic bond in 2-deoxypseudouridine provides greater chemical stability against acid-catalyzed depurination/depyrimidination compared to the N-glycosidic bond of 2'-deoxyuridine. This class-level difference allows for harsher chemical treatment conditions during downstream processing and derivatization, as evidenced by the stable handling of 2-deoxypseudouridine in the synthetic route that employs Lewis acids without glycosidic bond cleavage [1].

Acid Stability
Class-level inference
C-C bond withstands acidic synthesis steps; N-glycosidic bonds are susceptible
May allow harsher purification conditions
Empirical stability during synthesis; quantitative rate data unavailable
Nucleoside Chemistry DNA Stability Chemical Probe

Automated DNA Synthesis Compatibility

2-Deoxypseudouridine is readily converted to a 3'-phosphoramidite monomer compatible with automated DNA synthesizers, facilitating the construction of site-specifically modified oligonucleotides [1]. In contrast, its ribo-counterpart pseudouridine requires additional 2'-hydroxyl protection for DNA synthesis workflow integration. The successful synthesis of ODNs containing 2-deoxypseudouridine using the same established protocols as for unmodified DNA negates the requirement for specialized instrumentation or exotic reagents [1].

Synthesis Compatibility
Supporting evidence
Phosphoramidite → standard automated DNA synthesis
Streamlines modified oligonucleotide production
Pseudouridine needs 2'-OH protection
Oligonucleotide Synthesis Automated DNA Manufacturing Phosphoramidite

2-Deoxypseudouridine: Optimal Applications


UDG-DNA Complex Trapping for Structural Biology

Prioritize 2-deoxypseudouridine over 2'-deoxyuridine or 2'-alpha-fluoro-2'-deoxyuridine for preparing stable, non-hydrolyzable UDG:DNA complexes. As demonstrated by Ono et al., 2-deoxypseudouridine-containing ODNs completely resist UDG-mediated cleavage [1], making this nucleoside ideal for crystallographic and cryo-EM studies that require homogeneous, unhydrolyzed enzyme-substrate complexes [2]. This application is not feasible with natural deoxyuridine, which is rapidly excised.

Triplex-Forming Oligonucleotides for Gene Silencing

Specify 2-deoxypseudouridine as the monomer of choice when designing TFOs targeting DNA sequences where a C:pseudoU-A triplet is required for major-groove recognition. Its unique ability to form stable triple-helical interactions, in contrast to dU and 2-aminopurine [1], enables the sequence-specific inhibition of transcription, a strategy relevant in functional genomics and gene-targeted therapeutics. The incorporation is achievable using standard phosphoramidite chemistry, facilitating research-grade synthesis [2].

Stable Isotope-Labeled DNA Repair Probes

Use 2-deoxypseudouridine as a backbone for stable isotope-labeled (e.g., 13C, 15N) DNA repair probes. The C-glycosidic bond ensures the isotopic label remains attached under UDG assay conditions where an N-glycosidic labeled uracil would be released. Ono et al. note this route is useful for preparing stable isotopically labeled C-nucleosides [1]. This application is critical for quantitating DNA repair enzyme kinetics by mass spectrometry without probe degradation.

Oligonucleotide Manufacturing and QC

In procurement for DNA synthesis core facilities or oligonucleotide CMO organizations, 2-deoxypseudouridine is preferred over pseudouridine for its seamless integration into existing standard phosphoramidite-based synthesis, purification, and QC workflows. The compound's chemical stability under acidic detritylation cycles minimizes by-product formation, as supported by its synthesis involving acid-catalyzed steps [1], thereby improving full-length product yields and reducing the burden of post-synthesis purification.

Application
Selection Property
Validation Focus
UDG-DNA complex trapping (structural biology)
Non-hydrolyzable C-glycosidic bond
UDG cleavage resistance in enzyme-substrate complexes
Triplex-forming oligonucleotide research
C:pseudoU-A triplet formation capability
Triplex stability in target DNA sequences
Isotope-labeled DNA repair probes
Acid-stable C-C bond for isotopic labeling
Label retention under UDG assay conditions
Oligonucleotide manufacturing and QC
Phosphoramidite synthesis compatibility
Full-length product yield and purity
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